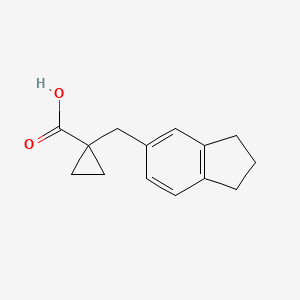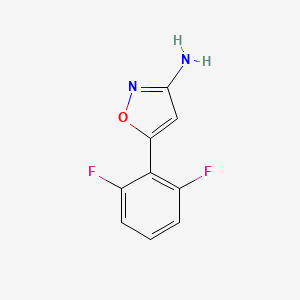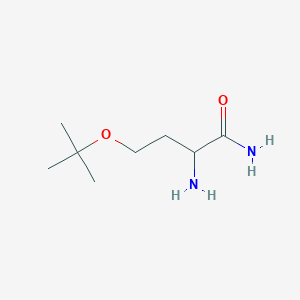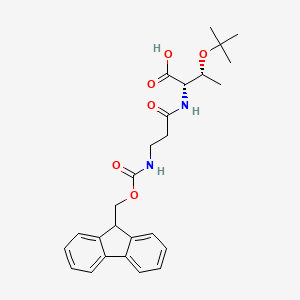
N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butoxy group, a fluorenylmethoxycarbonyl-protected amino group, and a butanoic acid backbone, making it a versatile molecule for synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the tert-butoxy group: The tert-butoxy group is introduced via a reaction with tert-butyl alcohol and an acid catalyst.
Amidation: The protected amino group is then coupled with a butanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, it serves as a precursor for the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl group is commonly used in solid-phase peptide synthesis.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid: Similar structure but with a propanoic acid backbone.
(2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
The uniqueness of (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid lies in its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields. Its fluorenylmethoxycarbonyl-protected amino group is particularly valuable in peptide synthesis, providing a balance between stability and reactivity.
Propiedades
Fórmula molecular |
C26H32N2O6 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C26H32N2O6/c1-16(34-26(2,3)4)23(24(30)31)28-22(29)13-14-27-25(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,23H,13-15H2,1-4H3,(H,27,32)(H,28,29)(H,30,31)/t16-,23+/m1/s1 |
Clave InChI |
OMARTFJGCFBTQW-MWTRTKDXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
SMILES canónico |
CC(C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
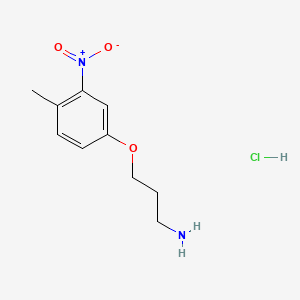

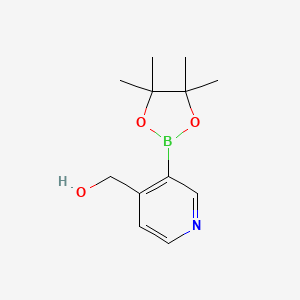
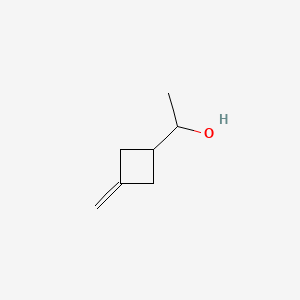

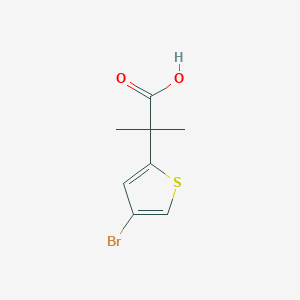

![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
